molecular formula C12H9BF3NO2 B11721086 {5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid

{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid

Cat. No.: B11721086
M. Wt: 267.01 g/mol
InChI Key: HYXGMFIVACSPTI-UHFFFAOYSA-N
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Description

{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a trifluoromethylphenyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general procedure involves the reaction of 5-bromo-3-pyridinylboronic acid with 4-(trifluoromethyl)phenylboronic acid under mild conditions, such as in the presence of a base like potassium carbonate and a palladium catalyst like Pd(PPh3)4 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes careful control of temperature, reaction time, and the use of high-purity reagents. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Piperidine Derivatives: Formed through reduction of the pyridine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of {5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid is unique due to the presence of both a pyridine ring and a trifluoromethylphenyl group. This combination imparts distinct electronic and steric properties, enhancing its reactivity in various chemical reactions. Compared to similar compounds, it offers greater versatility and efficiency in the synthesis of complex organic molecules.

Properties

Molecular Formula

C12H9BF3NO2

Molecular Weight

267.01 g/mol

IUPAC Name

[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]boronic acid

InChI

InChI=1S/C12H9BF3NO2/c14-12(15,16)10-3-1-8(2-4-10)9-5-11(13(18)19)7-17-6-9/h1-7,18-19H

InChI Key

HYXGMFIVACSPTI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O

Origin of Product

United States

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